1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
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Overview
Description
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an imidazo[2,1-b][1,3]thiazole moiety, making it a subject of study for its pharmacological and chemical properties.
Preparation Methods
The synthesis of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene as a starting material. The imidazo[2,1-b][1,3]thiazole moiety is synthesized through cyclization reactions involving thioamides and α-halo ketones. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring, where halogenated reagents can introduce new functional groups.
Cyclization: The imidazo[2,1-b][1,3]thiazole moiety can undergo cyclization reactions to form various heterocyclic compounds
Scientific Research Applications
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE include:
4-(2-fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine and fluorophenyl moieties and are studied for their pharmacological properties.
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
Naphthalene-based compounds: These share structural similarities and are investigated for their potential as enzyme inhibitors and therapeutic agents
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21FN4OS |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |
InChI |
InChI=1S/C23H21FN4OS/c24-19-8-4-5-9-21(19)26-10-12-27(13-11-26)22(29)14-18-16-30-23-25-20(15-28(18)23)17-6-2-1-3-7-17/h1-9,15-16H,10-14H2 |
InChI Key |
ZUBHVQOAPFSUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Origin of Product |
United States |
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